1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)-
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Overview
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a derivative of the pyridoindole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole derivatives typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the reaction of a substituted indole with a piperazine derivative, followed by hydrogenation to achieve the tetrahydro form .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors for hydrogenation steps and chromatographic methods for purification. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indole derivatives undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Hydrogenation is a common reduction reaction to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions are used to introduce different substituents on the indole ring
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl chains .
Scientific Research Applications
1H-Pyrido(3,4-b)indole derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Investigated for their potential as anti-cancer agents, particularly as estrogen receptor modulators
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indole derivatives involves their interaction with molecular targets such as estrogen receptors. These compounds can modulate the activity of these receptors, influencing the transcription of genes involved in cell proliferation and survival. This makes them potential candidates for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole: Known for its anti-tumor activity.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: Used in the study of neurodegenerative diseases.
2-Methyl-1,2,3,4-tetrahydro-β-carboline: Another derivative with potential biological activity.
Uniqueness
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- is unique due to its specific structure, which allows it to interact with estrogen receptors effectively. This specificity makes it a valuable compound in the development of targeted cancer therapies .
Properties
CAS No. |
184691-59-6 |
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Molecular Formula |
C24H30N4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[3-(4-phenylpiperazin-1-yl)propyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C24H30N4/c1-2-7-20(8-3-1)28-17-15-26(16-18-28)12-6-13-27-14-11-22-21-9-4-5-10-23(21)25-24(22)19-27/h1-5,7-10,25H,6,11-19H2 |
InChI Key |
WOAVIKWOJCHYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CCCN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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